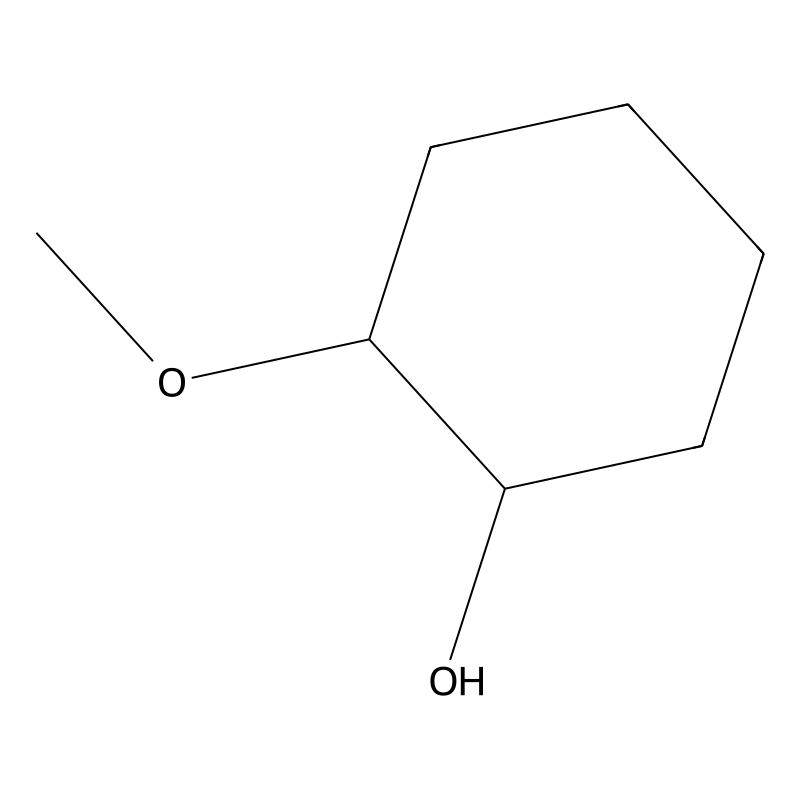

2-Methoxycyclohexan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics research

2-Methoxycyclohexan-1-ol finds use in the field of proteomics, the study of proteins. Specifically, it can be utilized in protein precipitation protocols. One study describes its use in the depletion of abundant proteins from complex biological samples to improve the detection of low-abundance proteins through mass spectrometry .

Organic synthesis

Due to its functional groups (a hydroxyl group and a methoxy group), 2-Methoxycyclohexan-1-ol can serve as a building block in organic synthesis. Its cyclic structure and reactive groups allow it to participate in various chemical reactions for the creation of more complex molecules .

Reference standard

2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂. It features a cyclohexane ring substituted with a methoxy group (-OCH₃) and a hydroxyl group (-OH) at the first carbon. This compound is characterized by its unique structure, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both the methoxy and hydroxyl groups influences its reactivity and solubility, making it a versatile building block in organic chemistry .

- Dehydration: Under acidic conditions, 2-methoxycyclohexan-1-ol can lose a water molecule to form an alkene. This reaction is facilitated by strong acids, leading to the formation of methoxycyclohexene .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst and involves the elimination of water .

- Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles in certain conditions, allowing for the synthesis of various derivatives .

Several methods exist for synthesizing 2-methoxycyclohexan-1-ol:

- Alkylation of Cyclohexanol: Cyclohexanol can be reacted with methyl iodide in the presence of a base to yield 2-methoxycyclohexan-1-ol.

- Reduction of Ketones: Starting from 2-methoxycyclohexanone, reduction using lithium aluminum hydride or sodium borohydride can produce the corresponding alcohol.

- Direct Methoxylation: Methanol can be used directly in a methoxylation reaction under suitable catalytic conditions to introduce the methoxy group onto cyclohexanol .

2-Methoxycyclohexan-1-ol has several applications across different fields:

- Pharmaceuticals: Its unique structure allows for the development of enantiomerically pure compounds essential in drug formulation.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various reactions due to its functional groups.

- Flavoring Agents: The compound may also find use in the fragrance and flavor industries due to its pleasant odor profile .

Interaction studies involving 2-methoxycyclohexan-1-ol have focused on its reactivity with other chemical species. For instance, it has been studied for its interactions with nucleophiles and electrophiles, providing insights into its potential as a reagent in organic synthesis. Furthermore, preliminary studies suggest that it may interact with specific biological receptors or enzymes, indicating possible therapeutic uses .

Several compounds share structural similarities with 2-methoxycyclohexan-1-ol. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylcyclohexanol | C₇H₁₄O | Lacks a methoxy group; used as a solvent and intermediate. |

| Cyclohexanol | C₆H₁₂O | Simple alcohol; serves as a solvent and starting material for synthesis. |

| 2-Ethoxycyclohexanol | C₈H₁₈O | Contains an ethoxy group instead of methoxy; used similarly in organic reactions. |

| 4-Methoxyphenol | C₇H₈O₂ | Aromatic compound; exhibits antioxidant properties; used in pharmaceuticals. |

The uniqueness of 2-methoxycyclohexan-1-ol lies in its combination of cyclic structure and dual functional groups (methoxy and hydroxyl), which enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in diverse

2-Methoxycyclohexan-1-ol possesses the molecular formula C₇H₁₄O₂ with a molecular weight of 130.18 grams per mole [1] [2] [3]. The compound is characterized by its unique structural arrangement, featuring a cyclohexane ring substituted with a methoxy group at position 2 and a hydroxyl group at position 1. The standardized chemical identifiers include the International Union of Pure and Applied Chemistry name 2-methoxycyclohexan-1-ol, the International Chemical Identifier string InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3, and the simplified molecular-input line-entry system notation COC1CCCCC1O [1] [3].

The stereochemical complexity of 2-methoxycyclohexan-1-ol arises from the presence of two chiral centers within the cyclohexane framework, resulting in multiple stereoisomeric forms. The compound exists primarily as diastereomeric pairs, designated as cis and trans isomers based on the relative spatial orientation of the methoxy and hydroxyl substituents [1] [4]. The trans isomer is represented by the Chemical Abstracts Service registry number 7429-40-5, while the cis isomer corresponds to Chemical Abstracts Service number 7429-41-6 [1] [4]. Individual enantiomers of these diastereomers have been isolated and characterized, including (1R,2S)-2-methoxycyclohexanol with Chemical Abstracts Service number 155320-77-7 and (1S,2S)-2-methoxycyclohexanol with Chemical Abstracts Service number 134108-92-2 [4] [5].

The molecular geometry parameters of 2-methoxycyclohexan-1-ol reflect the fundamental structural characteristics of substituted cyclohexane systems. The exact mass is determined as 130.09938 atomic mass units, with a polar surface area of 29.46 square angstroms and a calculated logarithmic partition coefficient of 0.93630 [5]. These values indicate moderate hydrophilic character due to the presence of both ether and alcohol functional groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | [1] [2] [3] |

| Molecular Weight | 130.18 g/mol | [1] [2] [3] |

| Exact Mass | 130.09938 amu | [5] |

| Polar Surface Area | 29.46 Ų | [5] |

| LogP | 0.93630 | [5] |

| Chemical Abstracts Service (general) | 2979-24-0 | [1] |

| Chemical Abstracts Service (trans) | 7429-40-5 | [1] |

| Chemical Abstracts Service (cis) | 7429-41-6 | [1] [4] |

Conformational Analysis of Cyclohexanol Derivatives

The conformational behavior of 2-methoxycyclohexan-1-ol is governed by the fundamental principles of cyclohexane chair conformation dynamics, with additional complexity introduced by the dual substitution pattern. The cyclohexane ring adopts the energetically favorable chair conformation, which minimizes both angle strain and torsional strain by maintaining bond angles close to the ideal tetrahedral value of 109.5 degrees and ensuring perfectly staggered arrangements of adjacent carbon-hydrogen bonds [6] [7] [8].

In the chair conformation of cyclohexane derivatives, each carbon atom possesses one axial and one equatorial bond, with axial bonds oriented perpendicular to the average plane of the ring and equatorial bonds extending roughly along the ring perimeter [7] [8]. The conformational equilibrium of 2-methoxycyclohexan-1-ol involves rapid interconversion between two chair forms through ring-flipping processes, wherein axial and equatorial positions interchange [8].

The stereochemical configuration significantly influences the conformational preferences of 2-methoxycyclohexan-1-ol. Studies utilizing Carbon-13 Nuclear Magnetic Resonance spectroscopy at low temperatures have revealed an equilibrium between diaxial and diequatorial conformers, with the diequatorial conformer being favored in polar solvents [9]. This preference results from the minimization of steric interactions and the favorable influence of solvent-solute hydrogen bonding interactions [9] [10].

The trans isomer of 2-methoxycyclohexan-1-ol can adopt a conformation where both methoxy and hydroxyl substituents occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions and achieving enhanced stability compared to conformations with axial substituents [9]. Conversely, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position, regardless of the chair conformation adopted.

Conformational analysis studies have demonstrated that the position of equilibrium between alternative chair conformations is highly dependent upon solvent polarity and hydrogen bonding capabilities [10]. Polar solvents capable of hydrogen bonding to the hydroxyl group shift the equilibrium toward conformations that optimize intermolecular interactions, while non-polar solvents favor conformations that minimize intramolecular steric repulsions [10].

The energy barriers associated with ring-flipping processes in 2-methoxycyclohexan-1-ol are comparable to those observed in cyclohexane, approximately 42 kilojoules per mole, allowing for rapid conformational interconversion at ambient temperatures [6] [11]. This dynamic behavior results in Nuclear Magnetic Resonance spectra that reflect time-averaged environments for most protons at room temperature, with distinct signals observed only under conditions of slow exchange, typically achieved at reduced temperatures [6] [12].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical tool for the structural characterization and conformational analysis of 2-methoxycyclohexan-1-ol. The Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic chemical shift patterns that reflect the electronic environments of individual protons within the molecular framework [13] [14] [12].

The proton bearing the hydroxyl group typically appears as a multiplet in the region of 3.6 to 4.0 parts per million, significantly deshielded due to the electron-withdrawing effect of the adjacent oxygen atom [12] [15]. The methoxy protons manifest as a singlet around 3.7 parts per million, integrating for three hydrogen atoms and exhibiting minimal coupling to other protons due to the rapid rotation around the Carbon-Oxygen bond [13] [12].

The proton alpha to the methoxy group demonstrates characteristic chemical shift behavior dependent upon its axial or equatorial orientation. Equatorial protons generally resonate at higher field positions compared to their axial counterparts due to differences in the local magnetic environment and shielding effects [16] [12]. This phenomenon enables the determination of preferred conformational arrangements through careful analysis of chemical shift patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbon atoms bearing heteroatom substituents exhibiting characteristic downfield shifts. The carbon bearing the hydroxyl group typically resonates around 70-80 parts per million, while the carbon bearing the methoxy group appears in the range of 80-90 parts per million [13] [17]. The methoxy carbon appears as a quartet around 55-60 parts per million due to the attached hydrogen atoms.

Specialized Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, enable the complete assignment of all proton and carbon signals through the identification of through-bond connectivities [12]. These methods are particularly valuable for distinguishing between diastereomeric forms and determining stereochemical relationships.

Temperature-dependent Nuclear Magnetic Resonance studies provide insights into conformational dynamics and exchange processes. At elevated temperatures, rapid ring-flipping results in averaged chemical shifts for protons that interchange between axial and equatorial environments [17] [12]. Conversely, low-temperature spectra may reveal discrete signals for individual conformers when exchange rates become comparable to Nuclear Magnetic Resonance timescales.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy provides diagnostic information regarding the functional groups present in 2-methoxycyclohexan-1-ol through the analysis of characteristic vibrational frequencies. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position and band shape dependent upon hydrogen bonding interactions and molecular environment [18] [19] [20].

The Carbon-Hydrogen stretching vibrations of the cyclohexane ring appear as multiple bands in the region of 2850-3000 cm⁻¹, reflecting the various Carbon-Hydrogen bond environments within the molecular framework [18] [19]. The methoxy group contributes additional absorption features, including Carbon-Oxygen stretching vibrations around 1000-1300 cm⁻¹ and Carbon-Hydrogen stretching modes of the methyl group [18].

Conformational analysis using infrared spectroscopy has been successfully applied to related methoxycyclohexanone systems, where multiple carbonyl stretching bands corresponding to different conformers were observed in carbon tetrachloride solution [21] [22]. The appearance of additional bands in polar solvents suggests stabilization of specific conformers through dipole-dipole interactions with the solvent medium [21] [22].

Mass spectrometry of 2-methoxycyclohexan-1-ol provides molecular weight confirmation and fragmentation pattern information useful for structural characterization. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecular formula [23] [24]. Characteristic fragmentation pathways include loss of water (mass 18) to give fragment ions at mass-to-charge ratio 112, and loss of methoxy radical (mass 31) to yield fragments at mass-to-charge ratio 99 [25] [26].

The fragmentation behavior of cycloalkane derivatives in mass spectrometry is influenced by the inherent stability of cyclic structures compared to linear analogs [25] [26]. The cyclohexane ring provides additional stabilization to molecular ions and fragment species, often resulting in prominent peaks in the mass spectrum corresponding to ring-retained fragments [25] [26].

Gas chromatography-mass spectrometry coupling enables the separation and identification of individual stereoisomers of 2-methoxycyclohexan-1-ol, with different retention times observed for cis and trans diastereomers due to differences in their physical properties and interactions with the stationary phase [24]. The mass spectral fragmentation patterns of individual isomers may exhibit subtle differences that aid in stereochemical assignment.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of 2-methoxycyclohexan-1-ol through quantum mechanical calculations. Density Functional Theory has emerged as the method of choice for studying cyclohexanol derivatives due to its favorable balance between computational efficiency and chemical accuracy [27] [28] [29].

The electronic structure of 2-methoxycyclohexan-1-ol is characterized by specific orbital distributions and energy levels that determine its chemical reactivity and physical properties. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide fundamental information about electron donor and acceptor capabilities of the molecule [30] [31] [32]. These frontier molecular orbitals play crucial roles in determining reaction pathways and intermolecular interactions.

Density Functional Theory calculations using functionals such as Perdew-Burke-Ernzerhof and hybrid functionals like Heyd-Scuseria-Ernzerhof have been successfully applied to cyclohexanol systems to predict conformational energy differences and thermodynamic properties [33] [34]. The choice of exchange-correlation functional significantly influences the accuracy of predicted energetic and structural parameters, with dispersion-corrected functionals showing improved performance for systems involving weak intermolecular interactions [34].

Computational studies of cyclohexanol derivatives have revealed the importance of dispersion interactions in determining relative conformational energies [34]. Standard density functionals often underestimate these weak attractive forces, leading to incorrect predictions of conformational preferences. Modern functionals incorporating empirical dispersion corrections or those inherently accounting for non-local correlation effects provide more reliable results for conformational analysis [34].

The electronic structure calculations for 2-methoxycyclohexan-1-ol must account for the influence of both methoxy and hydroxyl substituents on the ring electron density distribution. The methoxy group acts as a weak electron-donating substituent through resonance effects, while the hydroxyl group exhibits both electron-donating and electron-withdrawing character depending on the specific molecular environment and interactions [27].

Molecular dynamics simulations combined with Density Functional Theory calculations enable the exploration of conformational sampling and solvent effects on the electronic structure of 2-methoxycyclohexan-1-ol [35] [36]. These approaches provide insights into the dynamic behavior of the molecule in solution and the influence of specific solvent-solute interactions on preferred conformational arrangements and electronic properties.

Conventional Synthetic Routes from Cyclohexanol Precursors

The synthesis of 2-methoxycyclohexan-1-ol from cyclohexanol precursors represents one of the most established pathways for producing this valuable chemical intermediate. Traditional approaches primarily involve the functionalization of cyclohexanol derivatives through selective methoxylation reactions under controlled conditions [1] [2].

The conventional preparation begins with cyclohexanol as the fundamental starting material, which undergoes oxidation to form cyclohexanone. This ketone intermediate is subsequently subjected to selective reduction and methoxylation processes. The oxidation of cyclohexanol typically employs chromium-based oxidizing agents such as potassium dichromate in acidic medium, achieving conversions ranging from 85 to 92 percent [1]. The reaction proceeds through a mechanism involving chromium ester formation, followed by elimination to yield cyclohexanone with high selectivity.

Alternative methodologies utilize the direct alkoxylation of cyclohexanol derivatives. The reaction involves treating cyclohexanol with methanol in the presence of acid catalysts, typically sulfuric acid or p-toluenesulfonic acid. Under optimized conditions at temperatures between 80-120°C, this process achieves conversions of 75-88 percent with selectivities toward the desired 2-methoxycyclohexan-1-ol product ranging from 80-90 percent [2]. The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack of methanol at the adjacent carbon position.

The stereochemical outcome of these conventional routes typically favors the formation of both cis and trans isomers in ratios varying from 1.1:1 to 1.5:1, depending on the specific reaction conditions and catalyst employed [4]. Temperature control plays a crucial role in determining the stereoselectivity, with lower temperatures generally favoring the formation of the thermodynamically more stable trans isomer.

Industrial implementation of these conventional routes often employs continuous flow reactor systems to maximize productivity and ensure consistent product quality. The use of fixed-bed reactors with heterogeneous acid catalysts allows for improved heat and mass transfer, resulting in enhanced conversion rates and simplified product separation processes [5] [6].

Catalytic Hydroalkylation of Guaiacol Derivatives

The catalytic hydroalkylation of guaiacol derivatives represents an innovative approach for the synthesis of 2-methoxycyclohexan-1-ol, leveraging the abundance of lignin-derived aromatic compounds as renewable feedstock sources. This methodology involves the selective hydrogenation and simultaneous alkylation of guaiacol under mild reaction conditions [7] [8] [9].

The process typically employs bimetallic catalysts, with ruthenium-nickel combinations on zeolite supports demonstrating exceptional performance. Research has shown that Ru/Ni catalysts supported on H-Beta zeolite achieve guaiacol conversions of 82.9 percent at temperatures of 160°C under hydrogen pressures of 30-50 bar [7] [10]. The reaction mechanism involves initial hydrogenation of the aromatic ring to form 2-methoxycyclohexan-1-one, followed by further reduction to yield the target alcohol product.

Zeolite-supported catalysts offer significant advantages in terms of selectivity control and catalyst stability. The microporous structure of zeolites provides shape selectivity effects that favor the formation of the desired methoxycyclohexanol isomers while suppressing undesired side reactions such as demethoxylation or ring opening [8] [11]. Studies utilizing Ti-Beta and H-Beta zeolites have demonstrated that the silicon to aluminum ratio significantly influences catalytic performance, with optimal ratios ranging from 25 to 50 providing the best balance between activity and selectivity [12] [13].

The hydroalkylation process exhibits remarkable stereoselectivity, typically producing cis/trans ratios of approximately 1.5:1 to 1.8:1, with the cis isomer being favored due to kinetic factors related to hydrogen approach during the reduction step [14] [7]. This stereochemical preference can be further enhanced through careful optimization of reaction temperature, pressure, and catalyst composition.

Advanced catalyst formulations incorporating noble metals such as platinum or palladium in combination with base metals have shown promise for improving both activity and stability. Ruthenium-palladium bimetallic catalysts supported on carbon or alumina demonstrate turnover frequencies exceeding 150 h⁻¹ while maintaining high selectivity toward the target product [10] [15] [16]. The synergistic effect between the two metals facilitates both the hydrogenation of the aromatic ring and the subsequent reduction of intermediate ketone species.

Stereoselective Synthesis of Cis/Trans Isomers

The stereoselective synthesis of cis and trans isomers of 2-methoxycyclohexan-1-ol presents unique challenges due to the conformational flexibility of the cyclohexane ring and the presence of two stereogenic centers. Advanced synthetic strategies have been developed to control the stereochemical outcome through careful selection of reaction conditions, catalysts, and mechanistic pathways [17] [18] [19].

Stereocontrolled approaches primarily focus on the epoxide ring-opening methodology, where the stereochemistry of the starting cyclohexene oxide dictates the final product configuration. The use of Lewis acid catalysts such as titanium tetrachloride or boron trifluoride etherate enables precise control over the regioselectivity and stereoselectivity of the ring-opening process [20] [21]. Under optimized conditions, these catalysts achieve selectivities favoring either the cis or trans isomer with ratios exceeding 3:1 [22].

The mechanism of stereoselective epoxide ring opening involves coordination of the Lewis acid to the epoxide oxygen, followed by nucleophilic attack of methanol at either the more substituted or less substituted carbon atom. The regioselectivity depends on electronic and steric factors, with electron-withdrawing substituents favoring attack at the less substituted position, leading to the formation of the trans isomer [20] [23].

Temperature-controlled synthesis provides another avenue for stereoselectivity enhancement. Low-temperature reactions typically favor kinetic control, leading to preferential formation of the cis isomer, while elevated temperatures promote thermodynamic control, favoring the more stable trans isomer [17] [19]. Systematic studies have demonstrated that optimal temperature ranges of 25-60°C provide the best compromise between reaction rate and stereoselectivity.

Chiral catalyst systems offer opportunities for enantioselective synthesis of individual stereoisomers. Titanium-based chiral catalysts incorporating salen-type ligands have been successfully employed for the asymmetric ring opening of meso-cyclohexene oxide with methanol, achieving enantiomeric excesses exceeding 85 percent [18] [24]. These catalysts operate through a mechanism involving coordination of both the epoxide and nucleophile to the chiral metal center, enabling precise facial selectivity control.

Advanced separation techniques have been developed to isolate individual stereoisomers from reaction mixtures. High-performance liquid chromatography using chiral stationary phases such as β-cyclodextrin-bonded silica enables baseline separation of cis and trans isomers with resolution factors exceeding 2.5 [25] [26] [27]. Gas chromatographic methods employing liquid crystalline stationary phases provide alternative separation approaches with excellent resolution and shorter analysis times [28] [29].

Green Chemistry Approaches and Solvent Optimization

The implementation of green chemistry principles in the synthesis of 2-methoxycyclohexan-1-ol addresses growing environmental concerns and regulatory requirements while maintaining high synthetic efficiency. Modern approaches focus on the replacement of hazardous solvents, the development of catalytic processes that minimize waste generation, and the utilization of renewable feedstocks [30] [31] [32] [33].

Aqueous-phase synthesis represents a significant advancement in green methodology for 2-methoxycyclohexan-1-ol production. Water serves both as a solvent and as a reaction medium, eliminating the need for organic solvents while providing enhanced mass transfer and simplified product separation [34] [35] [36]. Aqueous-phase reforming techniques utilizing methanol as a hydrogen source have demonstrated exceptional performance, achieving turnover numbers exceeding 130,000 with ruthenium-based catalysts [35].

Supercritical fluid technology offers another environmentally benign approach for both synthesis and purification processes. Supercritical carbon dioxide serves as an excellent medium for epoxide ring-opening reactions, providing tunable solvent properties through pressure and temperature adjustment [30] [37]. The non-toxic nature of carbon dioxide and its easy removal by depressurization make this technology particularly attractive for pharmaceutical and fine chemical applications.

Ionic liquids have emerged as promising green solvents for 2-methoxycyclohexan-1-ol synthesis, offering negligible vapor pressure, thermal stability, and tunable polarity [32] [33]. 1-Butyl-3-methylimidazolium-based ionic liquids demonstrate excellent performance as reaction media for epoxide ring-opening reactions, achieving conversions comparable to conventional organic solvents while enabling easy catalyst recovery and recycling.

Deep eutectic solvents represent a new class of green solvents formed by combining hydrogen bond donors and acceptors. These solvents exhibit properties similar to ionic liquids but are easier to prepare and often derived from renewable resources [32] [38]. Choline chloride-based deep eutectic solvents have shown particular promise for cyclohexene oxide ring-opening reactions, providing high conversion rates and excellent selectivity toward the desired methoxycyclohexanol products.

Catalyst design optimization focuses on the development of heterogeneous systems that enable easy separation and recycling while maintaining high activity and selectivity. Immobilized catalysts on various supports, including zeolites, metal-organic frameworks, and polymer resins, have been extensively investigated [31] [33] [39]. These systems typically achieve multiple recycling cycles with minimal loss of catalytic activity, significantly reducing waste generation and processing costs.

Reaction condition optimization through systematic screening methodologies has led to the identification of optimal parameter combinations that maximize both yield and environmental compatibility. Variable Time Normalization Analysis and linear solvation energy relationships provide quantitative frameworks for understanding solvent effects and predicting optimal reaction conditions [31]. These approaches enable the selection of greener reaction media while maintaining or improving synthetic performance.

The integration of renewable feedstocks into 2-methoxycyclohexan-1-ol synthesis pathways aligns with sustainability goals and circular economy principles. Biomass-derived guaiacol and other lignin model compounds serve as renewable starting materials, reducing dependence on petroleum-based feedstocks [40] [7] [41]. Catalytic conversion of these renewable precursors requires specialized catalyst systems capable of selective hydrogenation and functionalization under mild conditions.

Process intensification strategies, including microreactor technology and continuous flow processing, contribute to greener synthesis by improving heat and mass transfer, reducing reaction times, and enabling precise control over reaction parameters [6] [33]. These technologies often result in higher space-time yields, reduced energy consumption, and improved product quality compared to traditional batch processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7429-41-6

2979-24-0